molecular formula C9H18ClNO2 B14231558 N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride CAS No. 821800-97-9

N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride

Cat. No.: B14231558
CAS No.: 821800-97-9
M. Wt: 207.70 g/mol
InChI Key: SFGRIQWYWFHOOD-WSZWBAFRSA-N
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Description

N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is known for its unique structure, which includes a cyclopentyl ring with a hydroxyl group and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and butanamide.

    Hydroxylation: Cyclopentanone is hydroxylated to introduce the hydroxyl group at the 2-position, resulting in 2-hydroxycyclopentanone.

    Amidation: The 2-hydroxycyclopentanone is then reacted with butanamide under suitable conditions to form N-[(1S,2S)-2-hydroxycyclopentyl]butanamide.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentyl butanamide.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: 2-ketocyclopentyl butanamide.

    Reduction: Cyclopentyl butanamide.

    Substitution: Various substituted cyclopentyl butanamides depending on the substituent introduced.

Scientific Research Applications

N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the amide moiety play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain cellular processes through its unique structure.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide: Similar structure but with an acetamide group instead of butanamide.

    N-[(1S,2S)-2-Hydroxycyclopentyl]propionamide: Contains a propionamide group.

    N-[(1S,2S)-2-Hydroxycyclopentyl]isobutyramide: Features an isobutyramide group.

Uniqueness

N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride is unique due to its specific combination of a cyclopentyl ring with a hydroxyl group and a butanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

821800-97-9

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-2-4-9(12)10-7-5-3-6-8(7)11;/h7-8,11H,2-6H2,1H3,(H,10,12);1H/t7-,8-;/m0./s1

InChI Key

SFGRIQWYWFHOOD-WSZWBAFRSA-N

Isomeric SMILES

CCCC(=O)N[C@H]1CCC[C@@H]1O.Cl

Canonical SMILES

CCCC(=O)NC1CCCC1O.Cl

Origin of Product

United States

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